molecular formula C17H23BrN2O3 B1527115 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene CAS No. 1007210-75-4

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

Cat. No.: B1527115
CAS No.: 1007210-75-4
M. Wt: 383.3 g/mol
InChI Key: BPLGDBGOQBEGCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is a chemical compound with the molecular formula C₁₄H₂₀BrN₂O₂ It is characterized by a bromobenzene ring substituted with a piperazine ring and a Boc-protected carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene typically involves the following steps:

  • Bromination: Starting with benzene, bromination is performed to introduce the bromo group, resulting in bromobenzene.

  • Piperazine Coupling: The bromobenzene undergoes a reaction with piperazine to form the piperazinocarbonylmethyl intermediate.

  • Boc Protection: The piperazine intermediate is then treated with di-tert-butyl dicarbonate (Boc₂O) to protect the amine group, yielding the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene can undergo various chemical reactions, including:

  • Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromo group, resulting in a different functional group.

  • Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Bromine oxide derivatives.

  • Reduction Products: Derivatives with reduced bromo groups.

  • Substitution Products: Various nucleophilic substitution products.

Scientific Research Applications

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs.

  • Industry: The compound is used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected piperazine group can be deprotected under acidic conditions, allowing it to interact with biological targets. The bromo group can also participate in electrophilic substitution reactions, leading to the formation of new compounds.

Comparison with Similar Compounds

4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene is unique due to its specific structural features. Similar compounds include:

  • 4-(4-Methoxy-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with a methoxy group instead of Boc.

  • 4-(4-Acetoxy-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with an acetoxy group instead of Boc.

  • 4-(4-Phenyl-piperazinocarbonylmethyl)-1-bromobenzene: Similar structure but with a phenyl group instead of Boc.

These compounds differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl 4-[2-(4-bromophenyl)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2O3/c1-17(2,3)23-16(22)20-10-8-19(9-11-20)15(21)12-13-4-6-14(18)7-5-13/h4-7H,8-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLGDBGOQBEGCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Reactant of Route 2
Reactant of Route 2
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Reactant of Route 3
Reactant of Route 3
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Reactant of Route 4
Reactant of Route 4
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Reactant of Route 5
Reactant of Route 5
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene
Reactant of Route 6
Reactant of Route 6
4-(4-Boc-piperazinocarbonylmethyl)-1-bromobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.